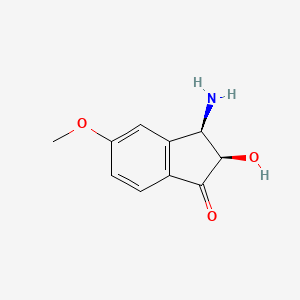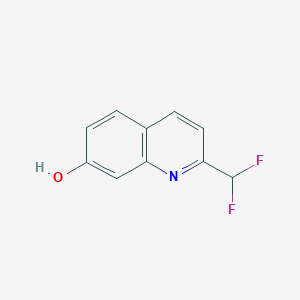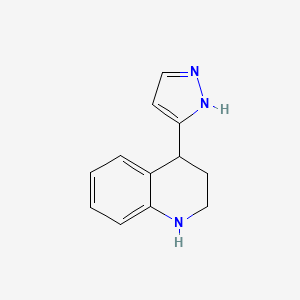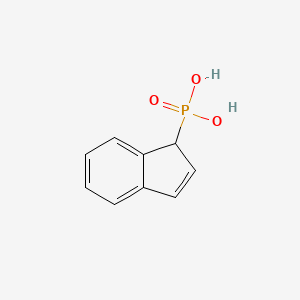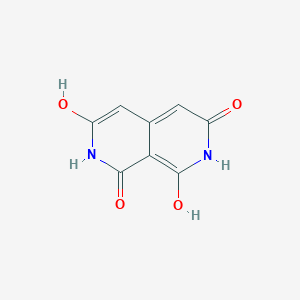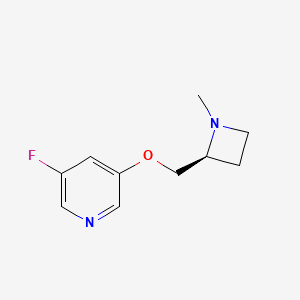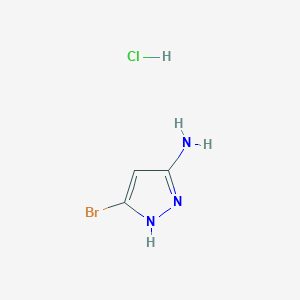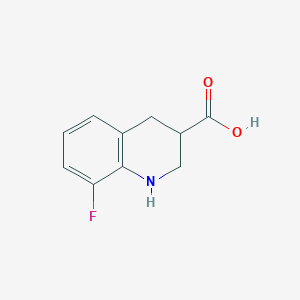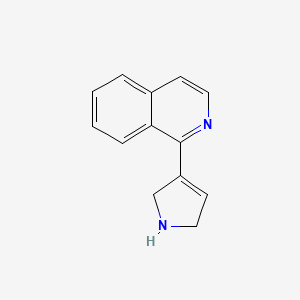
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline is a heterocyclic compound with the molecular formula C13H12N2 It is characterized by the presence of an isoquinoline ring fused with a dihydropyrrole moiety
Métodos De Preparación
The synthesis of 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of isoquinoline derivatives with dihydropyrrole intermediates can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the isoquinoline ring.
Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,5-Dihydro-1H-pyrrol-3-yl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the dihydropyrrole moiety.
Quinoline: A structural isomer with different chemical properties.
Dihydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
918871-86-0 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-(2,5-dihydro-1H-pyrrol-3-yl)isoquinoline |
InChI |
InChI=1S/C13H12N2/c1-2-4-12-10(3-1)6-8-15-13(12)11-5-7-14-9-11/h1-6,8,14H,7,9H2 |
Clave InChI |
UKGRZPYGEFVONX-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CN1)C2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


